Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-
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Overview
Description
Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- is a complex organic compound with the molecular formula C16H11F5O3S This compound is characterized by the presence of a benzaldehyde core substituted with two methoxy groups and a pentafluorophenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- typically involves a multi-step processThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and pentafluorophenylmethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pentafluorophenylmethylthio group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the pentafluorophenylmethylthio group, resulting in different chemical properties and reactivity.
2,4-Dimethoxybenzaldehyde: Similar structure but with different substitution pattern, leading to variations in reactivity and applications
Uniqueness
Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- is unique due to the presence of the pentafluorophenylmethylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
648957-11-3 |
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Molecular Formula |
C16H11F5O3S |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2,5-dimethoxy-4-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C16H11F5O3S/c1-23-9-4-11(10(24-2)3-7(9)5-22)25-6-8-12(17)14(19)16(21)15(20)13(8)18/h3-5H,6H2,1-2H3 |
InChI Key |
ZVTZRZHCNNPSKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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